molecular formula C14H10ClNO4 B304618 {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone CAS No. 31545-27-4

{4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone

Cat. No. B304618
CAS RN: 31545-27-4
M. Wt: 291.68 g/mol
InChI Key: YZQWDZOKEIKQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone, also known as CNMM, is a chemical compound that belongs to the family of aryl ketones. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. CNMM has been extensively studied for its potential applications in scientific research.

Mechanism of Action

{4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. The inhibition of enzyme activity by {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone is reversible, and the degree of inhibition depends on the concentration of {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone and the enzyme.
Biochemical and Physiological Effects:
{4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone has also been shown to have neuroprotective effects and to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone in lab experiments is its high potency and selectivity for specific enzymes and proteins. This allows for precise control of enzyme activity and the ability to study the mechanism of action of specific enzymes. However, one limitation of using {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone. One area of research is the development of new fluorescent probes based on {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone for imaging and detection of specific enzymes and proteins. Another area of research is the optimization of the synthesis method to produce {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone with higher yields and purity. Additionally, further studies are needed to investigate the potential therapeutic applications of {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone in the treatment of various diseases, such as Alzheimer's disease and cancer.
Conclusion:
In conclusion, {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone is a valuable tool for scientific research due to its high potency and selectivity for specific enzymes and proteins. It has a wide range of biochemical and physiological effects and has potential applications in the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone and its potential applications in scientific research and medicine.

Synthesis Methods

{4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone can be synthesized by the reaction of 4-chloro-3-nitrobenzaldehyde with 4-methoxybenzylmagnesium bromide in the presence of a catalyst such as copper iodide. The resulting product is then treated with acid to yield {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone. This synthesis method has been optimized to produce high yields of {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone with high purity.

Scientific Research Applications

{4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. {4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone has also been used to develop fluorescent probes for imaging and detection of specific enzymes and proteins.

properties

CAS RN

31545-27-4

Product Name

{4-Chloro-3-nitrophenyl}(4-methoxyphenyl)methanone

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(8-10)16(18)19/h2-8H,1H3

InChI Key

YZQWDZOKEIKQTI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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